molecular formula C13H13NO4 B1314169 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1775-18-4

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1314169
CAS No.: 1775-18-4
M. Wt: 247.25 g/mol
InChI Key: DBPLWNFKMHZONP-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a specialized organic compound featuring a phthalimide moiety linked to a 2-methyl-1,3-dioxolane group. With the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol, this derivative is part of the structurally diverse and biologically significant class of isoindoline-1,3-diones . The phthalimide core is a privileged structure in medicinal chemistry, known for its multifaceted biological activities and serving as a key precursor in the synthesis of novel pharmacologically active molecules . Researchers value this compound for its potential in designing and developing new therapeutic agents. Isoindoline-1,3-dione (phthalimide) derivatives constitute an important group of medicinal substances and are the subject of ongoing research for their wide range of biological activities . These compounds are frequently investigated as core structures in the discovery of new analgesic and anti-inflammatory agents, with studies focusing on their mechanism as cyclooxygenase (COX) inhibitors . Furthermore, this class of compounds provides a solid basis for structural modifications in the search for potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for research into neurodegenerative diseases such as Alzheimer's . The presence of the 1,3-dioxolane ring in the structure can act as a protecting group for carbonyl functionalities, adding utility in complex multi-step synthetic pathways. This product is offered for early discovery research. It is supplied with comprehensive characterization data. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-13(17-6-7-18-13)8-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPLWNFKMHZONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507535
Record name 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-18-4
Record name 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Methanesulphonate Intermediate and Potassium Phthalimide (Gabriel Synthesis Variant)

This classical and widely used method involves the following key steps:

  • Step 1: Formation of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulphonate

    The starting material, an optically active isomer of 2,2-dimethyl-1,3-dioxolane-4-methanol, is reacted with methanesulphonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding methanesulphonate ester.

  • Step 2: Nucleophilic Substitution with Potassium Phthalimide

    The methanesulphonate intermediate is then treated with potassium phthalimide, often in the presence of a phase transfer catalyst such as hexadecyltributylphosphonium bromide, in a suitable solvent like toluene. This step substitutes the methanesulphonate group with the phthalimide moiety, yielding 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione.

  • Step 3: Hydrolysis to 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione

    The dioxolane protecting group can be hydrolyzed under acidic conditions (e.g., dilute hydrochloric acid at 60 °C) to yield the corresponding dihydroxypropyl derivative.

Reaction Conditions and Yields:

Step Reagents & Conditions Product Yield / Notes
1 Methanesulphonyl chloride, triethylamine, dichloromethane, 0 °C to RT, 1 h (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate Isolated by chromatography
2 Potassium phthalimide, hexadecyltributylphosphonium bromide, toluene, 60-100 °C, 9 h total 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione 691.6 g isolated, mp 81.9-82 °C
3 Dilute HCl, 60 °C, 2 h 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione 352.9 g isolated, mp 122.5-122.8 °C

This method is well-documented in patent US5663173A and provides a robust route for both racemic and optically active forms.

Preparation via Trifluoromethanesulfonate Intermediate and N-Hydroxyphthalimide Coupling

An alternative and more modern approach involves:

  • Step 1: Conversion of [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol to the Trifluoromethanesulfonate

    Treatment with trifluoromethanesulfonic anhydride (Tf2O) converts the alcohol to the triflate ester, a highly reactive leaving group.

  • Step 2: Coupling with N-Hydroxyphthalimide

    The triflate intermediate is reacted with N-hydroxyphthalimide to form 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione.

  • Step 3: Deprotection to Hydroxylamine Derivative

    The phthalimide-protected hydroxylamine is deprotected to yield 0-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine.

  • Step 4: Coupling with 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid

    This step forms the corresponding benzamide derivative, which upon deprotection yields the final compound.

This synthetic route is described in patent WO2006134469A1 and is notable for its use of triflate intermediates and peptide coupling reagents, offering a potentially more efficient and scalable process for complex derivatives.

Gabriel Amine Synthesis Using Potassium Carbonate in DMF

A related method for preparing 2-[(2S)-2,3-dihydroxypropyl]-1H-isoindole-1,3(2H)-dione involves:

  • Reacting R-chloroglycerol with phthalimide and potassium carbonate in N,N-dimethylformamide (DMF) at 110 °C for 5 hours.

  • The reaction mixture is then cooled, precipitated in water, filtered, and dried to yield the product with a high yield (~95%).

This method is a variant of the Gabriel synthesis and is reported in chemical synthesis databases with good reproducibility and yield.

Comparative Summary Table of Preparation Methods

Method Key Intermediate Reagents Conditions Advantages Limitations
Methanesulphonate + Potassium Phthalimide (Gabriel Synthesis) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate Methanesulphonyl chloride, potassium phthalimide, phase transfer catalyst 0 °C to reflux, 4-9 h Well-established, scalable, good yields Requires chromatographic purification
Triflate + N-Hydroxyphthalimide Coupling (4R)-2,2-dimethyl-1,3-dioxolan-4-yl methyl triflate Tf2O, N-hydroxyphthalimide, peptide coupling agents Low temperature, multiple steps Efficient coupling, suitable for complex derivatives More expensive reagents, multi-step
Gabriel Amine Synthesis in DMF R-chloroglycerol + phthalimide Potassium carbonate, DMF 110 °C, 5 h High yield, simple reagents Requires high temperature, DMF solvent

Detailed Research Findings and Notes

  • The methanesulphonate intermediate route is favored for its operational simplicity and availability of starting materials. The use of phase transfer catalysts enhances nucleophilic substitution efficiency.

  • The triflate intermediate method allows for more reactive leaving groups, facilitating coupling with N-hydroxyphthalimide and subsequent transformations. This method is particularly useful when preparing derivatives with additional functional groups, such as fluorinated benzamides.

  • The Gabriel synthesis variant using potassium carbonate in DMF is a classical approach for introducing the phthalimide moiety onto chlorinated glycerol derivatives, yielding the dihydroxypropyl isoindole-dione with high purity and yield.

  • Hydrolysis of the dioxolane ring under acidic conditions is a common deprotection step to reveal diol functionalities, which can be further functionalized or used as intermediates.

  • Optical purity can be maintained by starting from optically active isomers of the dioxolane methanol, as demonstrated in the methanesulphonate method.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the dioxolane ring or the isoindole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain isoindole derivatives demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific role of 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione in enhancing the efficacy of chemotherapeutic agents has been explored, suggesting it may serve as an adjunct treatment in cancer therapy.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of isoindole can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . In vitro studies have demonstrated that certain analogs possess a higher selectivity for COX-2 over COX-1, potentially leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of isoindole derivatives. Studies suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms involve the modulation of signaling pathways related to neuronal survival and apoptosis.

Case Study 1: Anticancer Efficacy

A study published in International Journal of Molecular Sciences evaluated the anticancer activity of synthesized isoindole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties demonstrated that derivatives selectively inhibited COX enzymes in vitro. Compounds were tested against meloxicam as a reference drug, revealing superior selectivity for COX-2 in several analogs .

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The dioxolane ring and isoindole moiety contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Isoindole-1,3-dione derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Compound Name / Substituent Key Features Notable Applications / Properties
Target Compound : 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl] 1,3-dioxolane ring introduces oxygen-rich, polar functionality. Potential solubility enhancement; applications in polymer or drug intermediates (inferred) .
2-(Methylsulfonyl)- (C9H7NO4S) Electron-withdrawing sulfonyl group enhances electrophilicity. Intermediate in sulfonamide drug synthesis; high thermal stability .
2-[3-(Silsesquioxanyl)propyl]- Hybrid organic-inorganic structure with Si–O–Si frameworks. Used in polysilsesquioxane synthesis for materials science; confirmed via NMR/FTIR .
2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)- Bulky aromatic imidazole substituent. Bioactive compound; synthesis via phthalic anhydride and amine condensation (36% yield) .
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl- PEG chain improves hydrophilicity. Pharmaceutical building block; enhances drug delivery .
2-(Quinolin-8-yl)- Planar aromatic system with potential π-π interactions. Crystal structures reported; used in metal coordination complexes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O Stretching, cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Not reported ~1780–1700 (inferred) δ 2.6–3.0 (dioxolane CH3), 4.0–4.5 (O–CH2)
Compound 16 () 215–217 1781, 1704 δ 2.62 (CH3), 7.49–7.54 (Ar-H)
2-(Methylsulfonyl)- () Not reported ~1780, 1710 δ 3.12 (SO2CH3)
Benzofuran Derivative () Not reported Not reported δ 7.64–8.11 (Ar-H), C–H···O interactions

Biological Activity

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1775-18-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 245.25 g/mol
  • LogP : 3.1175 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that derivatives of isoindole-1,3-dione exhibit a variety of biological activities, including:

  • Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Specifically, studies have reported that certain derivatives demonstrate significant inhibition of COX-2 and COX-1, suggesting their potential as anti-inflammatory agents .
  • Antioxidant Properties : The compound has been associated with the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its antioxidant capabilities. This activity is crucial for protecting cells from oxidative stress and related diseases .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound interacts with key enzymes such as COX and monoamine oxidase B (MAO-B), modulating their activity and thereby influencing inflammatory pathways .
  • Regulation of Cytokines : It has been observed to affect the expression levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) while enhancing anti-inflammatory factors like IL-10 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: COX Inhibition

A study evaluated the inhibitory effects of various isoindole derivatives on COX enzymes. The results indicated that certain compounds exhibited greater COX inhibition than traditional anti-inflammatory drugs like meloxicam. Specifically, two compounds demonstrated a higher COX-2/COX-1 inhibition ratio than meloxicam .

Study 2: Antioxidant Activity

Research involving the assessment of antioxidant properties revealed that derivatives of isoindole were effective in scavenging free radicals. The study provided evidence that these compounds could potentially be developed into therapeutic agents for diseases characterized by oxidative stress .

Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of isoindole derivatives. Results showed promising activity against various bacterial strains, indicating potential applications in treating infections .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
COX InhibitionGreater inhibition than meloxicam
Antioxidant ActivityEffective ROS/RNS scavenging
Antimicrobial ActivityActive against multiple bacterial strains

Q & A

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SIR92 ), followed by refinement via SHELXL . Key parameters include R-factor (<0.05), atomic displacement parameters, and hydrogen bonding networks. For example, a related isoindole-dione derivative showed a triclinic crystal system (space group P-1) with Z = 2 .

Q. What role does this compound play as a reagent in organic synthesis?

  • Methodological Answer : The phthalimide moiety acts as a protective group for amines or as an acylating agent. For instance, the compound’s dioxolane-substituted methyl group can participate in nucleophilic displacements (e.g., SN2 reactions) to introduce fluorinated or aryl groups . In peptide chemistry, it facilitates N-terminal modifications via carbodiimide-mediated couplings .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when polymorphs of this compound are observed?

  • Methodological Answer : Polymorphism analysis requires complementary techniques:
  • DSC/TGA : Identify thermal transitions (e.g., melting points differing by 5–10°C between polymorphs) .
  • PXRD : Compare experimental and simulated patterns (e.g., peak splitting at 2θ = 10–15° indicates lattice variations) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain stability differences .
    • For example, a methoxy-substituted isoindole-dione exhibited two polymorphs with distinct hydrogen-bonding motifs, resolved via SHELXL refinement and twinning corrections .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing phthalimide group activates the adjacent carbonyl for nucleophilic attack. Kinetic studies (e.g., monitoring by 19F^{19} \text{F} NMR in fluorinated derivatives) reveal a two-step mechanism:

Nucleophilic addition to the carbonyl (rate-determining step).

Leaving group expulsion (e.g., chloride in benzoyl chloride derivatives) .

  • Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity, validated by LC-MS analysis of reaction intermediates .

Q. How do pyrolysis conditions affect the degradation pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products. For isoindole-diones, primary decomposition at 250–300°C releases 1H-isoindole-1,3(2H)-dione (via imide bond cleavage) and CO₂. Secondary reactions (e.g., cyclization) yield aromatic byproducts like cyanobenzene under oxidative conditions .

Q. What strategies optimize the synthesis of fluorinated derivatives, and how are their bioactivities evaluated?

  • Methodological Answer : Fluorination via Sandmeyer-type reactions (e.g., using CuF₂ or AgF) introduces CF₂ or SF₅ groups. For example, 2-[(difluoromethyl)thio]ethyl derivatives are synthesized by reacting bromoethyl precursors with (difluoromethyl)thiolate salts (83% yield) . Bioactivity screening involves:
  • Antimicrobial assays : MIC values against S. aureus or E. coli.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values correlated with LogP) .

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